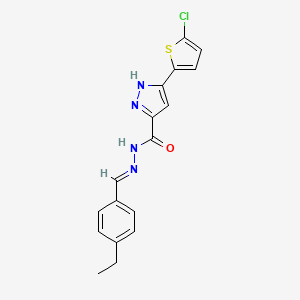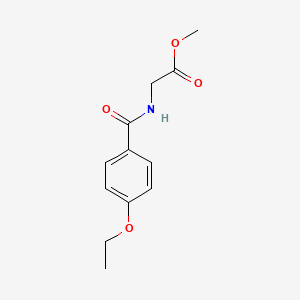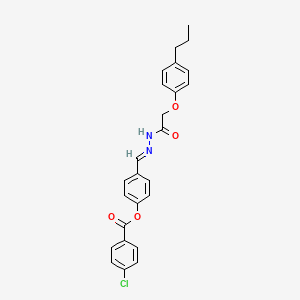
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide is a complex organic compound with the molecular formula C21H15N5O This compound is notable for its unique structure, which includes an imidazo-phenazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. This one-pot process yields the desired compound in 80-85% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Applications De Recherche Scientifique
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its coordination with metal ions like uranyl and copper can lead to changes in fluorescence properties, which can be used for imaging and detection purposes . Additionally, its potential anti-inflammatory and anti-tumor activities may involve interactions with specific enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide can be compared with other similar compounds, such as:
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: This compound has a similar imidazo-phenazine core but differs in the functional groups attached to the core.
Pyrazino(2,3-B)phenazine derivatives: These compounds have a similar phenazine core but differ in the substituents and overall structure.
The uniqueness of this compound lies in its specific structure and the resulting properties, such as its fluorescence and potential biological activities.
Propriétés
Numéro CAS |
114992-02-8 |
|---|---|
Formule moléculaire |
C21H15N5O |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H15N5O/c1-12(27)22-14-8-6-13(7-9-14)21-25-19-10-17-18(11-20(19)26-21)24-16-5-3-2-4-15(16)23-17/h2-11,23H,1H3,(H,22,27) |
Clé InChI |
UQXOQJJNUHDELV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11990686.png)
![methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
![4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine](/img/structure/B11990697.png)




![Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990717.png)

![Methyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990736.png)
![7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid](/img/structure/B11990738.png)


